![molecular formula C12H7N3O4 B14417177 7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione CAS No. 82241-23-4](/img/structure/B14417177.png)
7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzoyl-2,4,7-triazabicyclo[420]oct-1(6)-ene-3,5,8-trione is a complex organic compound that belongs to the class of triazabicyclo compounds These compounds are known for their unique bicyclic structure, which includes a triazole ring fused with a bicyclo[420]octane system
Méthodes De Préparation
The synthesis of 7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione typically involves multiple steps, starting from simpler precursors. One common synthetic route involves the transformation of t-butyl hydroxy (4-iodomethyl-2-oxoazetidin-1-yl)acetate into t-butyl 4-t-butoxycarbonyl-8-oxo-1,3,4-triazabicyclo[4.2.0]oct-2-ene-2-carboxylate through sequential reactions involving thionyl chloride, t-butyl carbazate, and silver (I) oxide . This process includes the formation of intermediate compounds, which are then converted into the final product through further chemical reactions.
Analyse Des Réactions Chimiques
7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include thionyl chloride, t-butyl carbazate, and silver (I) oxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium hydroxide followed by iodomethane can lead to the formation of methyl 1-t-butoxycarbonyl-3-methoxycarbonyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-ylacetate .
Applications De Recherche Scientifique
7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione has several applications in scientific research. It is used as an intermediate in the synthesis of β-lactam antibiotics and other complex organic molecules Its unique structure makes it a valuable compound for studying various chemical reactions and mechanisms
Mécanisme D'action
The mechanism of action of 7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione involves its interaction with various molecular targets and pathways. The compound’s triazole ring and bicyclic structure allow it to participate in multiple chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions. The specific molecular targets and pathways involved in its mechanism of action depend on the context of its use, such as in the synthesis of antibiotics or other pharmaceuticals .
Comparaison Avec Des Composés Similaires
7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione can be compared with other similar compounds, such as 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene and 4-t-butoxycarbonyl-8-oxo-1,3,4-triazabicyclo[4.2.0]oct-2-ene-2-carboxylate These compounds share similar bicyclic structures and triazole rings but differ in their substituents and specific chemical properties The uniqueness of 7-Benzoyl-2,4,7-triazabicyclo[42
Propriétés
Numéro CAS |
82241-23-4 |
|---|---|
Formule moléculaire |
C12H7N3O4 |
Poids moléculaire |
257.20 g/mol |
Nom IUPAC |
7-benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione |
InChI |
InChI=1S/C12H7N3O4/c16-9-8-7(13-12(19)14-9)11(18)15(8)10(17)6-4-2-1-3-5-6/h1-5H,(H2,13,14,16,19) |
Clé InChI |
JLYDIEPUDSTKBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N2C3=C(C2=O)NC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


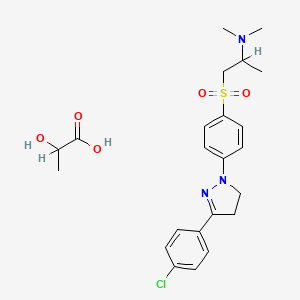
![N-[({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl]glycine](/img/structure/B14417108.png)
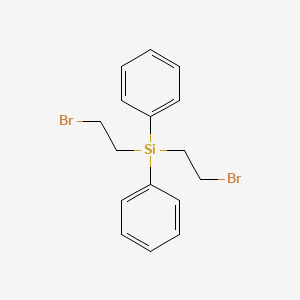
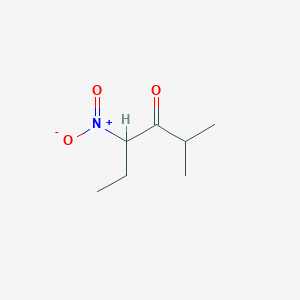
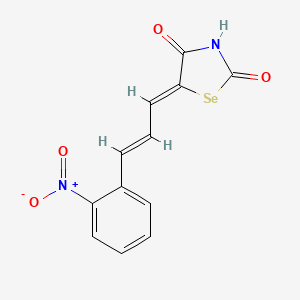
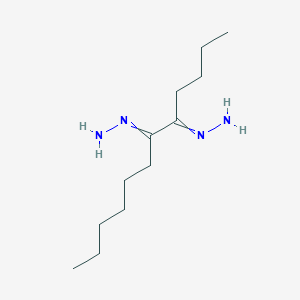
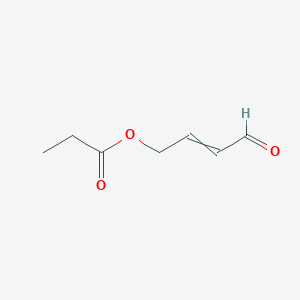
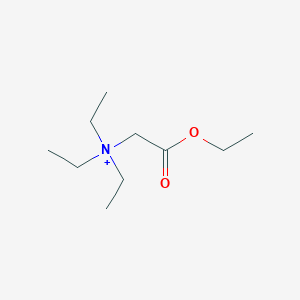
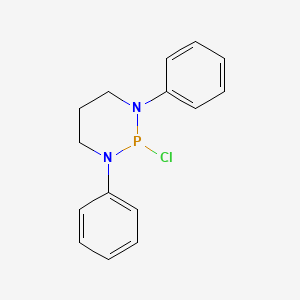
![3,3'-[(4-tert-Butyl-1,2-phenylene)bis(oxy)]di(propan-1-ol)](/img/structure/B14417153.png)
![1-(4-Chlorophenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14417165.png)
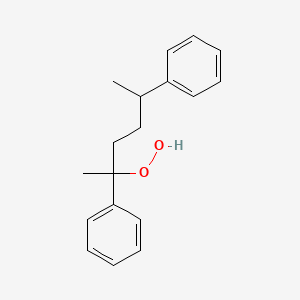
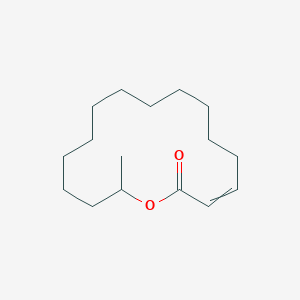
![6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one](/img/structure/B14417173.png)
